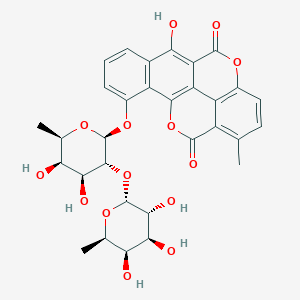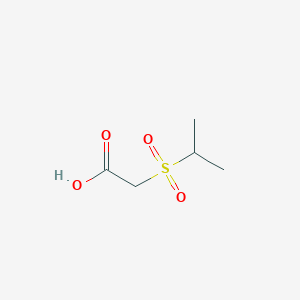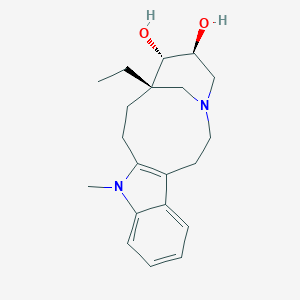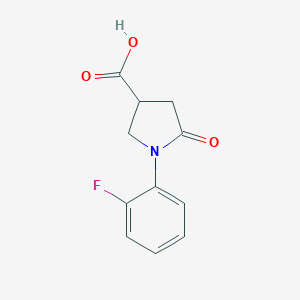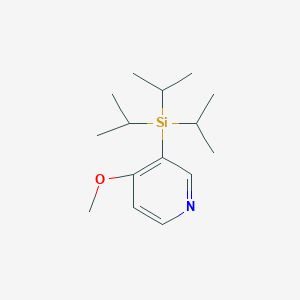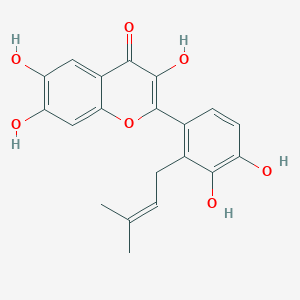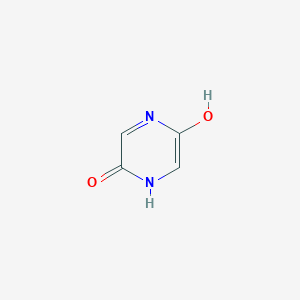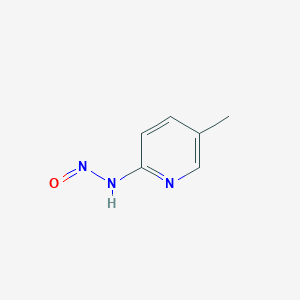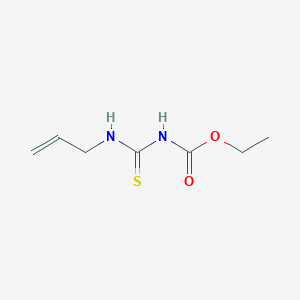
Ethyl N-(prop-2-enylcarbamothioyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(prop-2-enylcarbamothioyl)carbamate, also known as EPTC, is a herbicide that is widely used in agriculture. It is a pre-emergent herbicide, which means that it is applied to the soil before the crop is planted to prevent the growth of weeds. EPTC is an important tool for farmers to increase crop yield and reduce weed competition.
Mechanism Of Action
Ethyl N-(prop-2-enylcarbamothioyl)carbamate inhibits the activity of an enzyme called acetolactate synthase (ALS). ALS is responsible for the biosynthesis of branched-chain amino acids, which are essential for plant growth. By inhibiting ALS, Ethyl N-(prop-2-enylcarbamothioyl)carbamate prevents the growth of weeds and allows the crop to grow without competition.
Biochemical And Physiological Effects
Ethyl N-(prop-2-enylcarbamothioyl)carbamate has been shown to affect the metabolism of plants. It inhibits the biosynthesis of branched-chain amino acids, which leads to a reduction in protein synthesis. Ethyl N-(prop-2-enylcarbamothioyl)carbamate also affects the activity of other enzymes involved in plant metabolism, such as pyruvate dehydrogenase and citrate synthase.
Advantages And Limitations For Lab Experiments
Ethyl N-(prop-2-enylcarbamothioyl)carbamate is a useful tool for studying plant physiology and metabolism. It allows researchers to study the effects of herbicides on plant growth and development. However, Ethyl N-(prop-2-enylcarbamothioyl)carbamate has limitations in lab experiments. It is toxic to humans and animals, and must be handled with care. In addition, Ethyl N-(prop-2-enylcarbamothioyl)carbamate has a short half-life in soil, which limits its use in long-term experiments.
Future Directions
There are several future directions for research on Ethyl N-(prop-2-enylcarbamothioyl)carbamate. One area of interest is the development of new herbicides that target different enzymes involved in plant metabolism. Another area of research is the use of Ethyl N-(prop-2-enylcarbamothioyl)carbamate in combination with other herbicides to increase efficacy and reduce the development of herbicide-resistant weeds. Finally, there is a need for research on the environmental impact of Ethyl N-(prop-2-enylcarbamothioyl)carbamate and its potential effects on non-target organisms.
Conclusion:
Ethyl N-(prop-2-enylcarbamothioyl)carbamate is an important herbicide that is widely used in agriculture. It inhibits the activity of acetolactate synthase, which prevents the growth of weeds and allows the crop to grow without competition. Ethyl N-(prop-2-enylcarbamothioyl)carbamate has been extensively studied for its herbicidal properties and its potential use in controlling invasive plant species. In addition, Ethyl N-(prop-2-enylcarbamothioyl)carbamate is a useful tool for studying plant physiology and metabolism. However, it has limitations in lab experiments and must be handled with care. Future research on Ethyl N-(prop-2-enylcarbamothioyl)carbamate will focus on the development of new herbicides, the use of Ethyl N-(prop-2-enylcarbamothioyl)carbamate in combination with other herbicides, and the environmental impact of Ethyl N-(prop-2-enylcarbamothioyl)carbamate.
Synthesis Methods
Ethyl N-(prop-2-enylcarbamothioyl)carbamate can be synthesized through a reaction between ethyl isothiocyanate and propenylcarbamic acid. The reaction takes place in the presence of a catalyst, such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents.
Scientific Research Applications
Ethyl N-(prop-2-enylcarbamothioyl)carbamate has been extensively studied for its herbicidal properties. It has been used to control weeds in various crops, including corn, soybeans, and wheat. Ethyl N-(prop-2-enylcarbamothioyl)carbamate has also been studied for its potential use in controlling invasive plant species. In addition, Ethyl N-(prop-2-enylcarbamothioyl)carbamate has been used as a tool to study the physiology of plant growth and development.
properties
CAS RN |
136646-36-1 |
|---|---|
Product Name |
Ethyl N-(prop-2-enylcarbamothioyl)carbamate |
Molecular Formula |
C7H12N2O2S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
ethyl N-(prop-2-enylcarbamothioyl)carbamate |
InChI |
InChI=1S/C7H12N2O2S/c1-3-5-8-6(12)9-7(10)11-4-2/h3H,1,4-5H2,2H3,(H2,8,9,10,12) |
InChI Key |
MXJYTANPVIRDRS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=S)NCC=C |
Canonical SMILES |
CCOC(=O)NC(=S)NCC=C |
synonyms |
Carbamic acid, [(2-propenylamino)thioxomethyl]-, ethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)
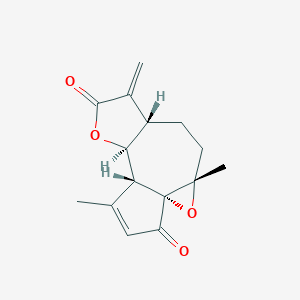
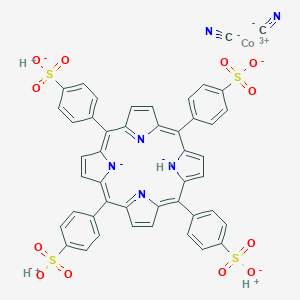
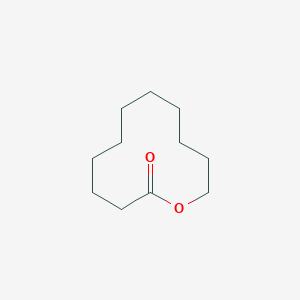
![3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid](/img/structure/B161969.png)
![1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B161970.png)
